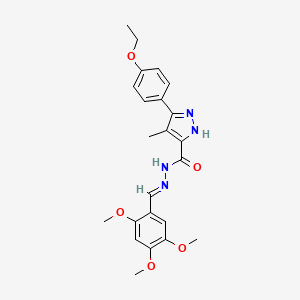

3-(4-ethoxyphenyl)-4-methyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The synthesis and analysis of pyrazole derivatives, including compounds similar to "3-(4-ethoxyphenyl)-4-methyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide", have been widely studied due to their potential applications in various fields such as pharmaceuticals and materials science. These compounds are known for their structural diversity and versatility in chemical reactions, which make them valuable in synthetic organic chemistry and drug discovery.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with diketones or aldehydes in the presence of catalysts. For instance, compounds with similar structures have been synthesized through reactions involving carbohydrazide derivatives and substituted benzaldehydes under reflux conditions in ethanol or other solvents, yielding high purity products after crystallization (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR (1H & 13C), and single-crystal X-ray diffraction. These techniques provide detailed information about the molecular geometry, electron distribution, and confirmation of the (E)-configuration of hydrazonoic groups in the compounds. Theoretical calculations, including DFT and B3LYP methods, are also utilized to predict the molecular structure in both gas phase and aqueous solutions (Karrouchi et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization, contributing to their wide range of chemical properties. Their reactivity is influenced by the substituents on the pyrazole ring, which can be tailored to produce compounds with desired biological or chemical activities. Molecular docking studies often reveal potential interactions with biological targets, suggesting applications in drug design (Karrouchi et al., 2021).

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related pyrazole derivatives involves various methodologies aimed at introducing diverse functional groups, enhancing molecular interactions, and improving compound stability. For instance, the synthesis and characterization of similar compounds, such as N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, involve spectroscopic methods (FT-IR, 1H & 13C NMR, ESI-MS) and X-ray diffraction, confirming the (E)-configuration of the hydrazonoic group. These studies provide foundational knowledge for the structural elucidation and optimization of pyrazole derivatives (Karrouchi et al., 2021).

Molecular Docking and Spectroscopic Studies

Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. For example, docking results for similar compounds have suggested potential as anti-diabetic agents, highlighting the importance of these compounds in designing new therapeutics (Karrouchi et al., 2021). Additionally, spectroscopic studies offer insights into the vibrational assignments, Raman, and ultraviolet-visible spectra, providing a comprehensive understanding of the compounds' reactive properties.

Biological Evaluation

The biological activities of pyrazole derivatives span various therapeutic areas. Some derivatives have been screened for cytotoxic activity against cancer cells, showing promising results that pave the way for further development as anticancer agents (Hassan et al., 2014). Other studies focus on antioxidant and anti-inflammatory properties, where compounds have shown significant activity, suggesting their potential in treating related disorders (Mahajan et al., 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(4-ethoxyphenyl)-4-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5/c1-6-32-17-9-7-15(8-10-17)21-14(2)22(26-25-21)23(28)27-24-13-16-11-19(30-4)20(31-5)12-18(16)29-3/h7-13H,6H2,1-5H3,(H,25,26)(H,27,28)/b24-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLSUULVVMZEQF-ZMOGYAJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=CC(=C(C=C3OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[3-(2-aminoethyl)benzyl]-2-cyclopropyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5504289.png)

![3-(4-methyl-1-piperidinyl)-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5504300.png)

![1-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5504305.png)

![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5504315.png)

![2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5504319.png)

![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5504325.png)

![5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5504332.png)

![1-(2-aminoethyl)-N-{[1-(2-methylbenzyl)pyrrolidin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5504370.png)

![9-(2-ethoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504377.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5504385.png)